1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide
Description
1-(4-Chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound featuring a 1-aryl-1,2,3-triazole core substituted with a 4-chlorophenyl group at position 1, an isopropyl group at position 5, and a propylcarboxamide moiety at position 2. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in drug design . The 4-chlorophenyl substituent enhances lipophilicity and may contribute to target binding via hydrophobic interactions, while the isopropyl and propyl groups influence steric bulk and solubility .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-propan-2-yl-N-propyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4O/c1-4-9-17-15(21)13-14(10(2)3)20(19-18-13)12-7-5-11(16)6-8-12/h5-8,10H,4,9H2,1-3H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENWGMOSBVNJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazoles, which are known for their diverse biological activities. The presence of a 4-chlorophenyl group and an isopropyl moiety contributes to its pharmacological properties.
Chemical Formula
- Molecular Formula: C13H16ClN5O
- Molecular Weight: 293.76 g/mol
Structural Characteristics
The triazole ring system is crucial for the biological activity of this compound, as it can interact with various biological targets.
Antimicrobial Activity
Studies have shown that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effective activity against various bacterial strains.
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25.0 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
Triazole compounds have been evaluated for their anticancer properties. Research indicates that certain derivatives can inhibit cancer cell proliferation. For example, a related triazole compound exhibited an IC50 value of 6.2 µM against the HCT-116 colon carcinoma cell line and 27.3 µM against T47D breast cancer cells .
Case Study: Anticancer Efficacy
A study involving a series of triazole derivatives found that modifications in the structure significantly affected their cytotoxicity against various cancer cell lines. The compound could potentially be optimized for enhanced anticancer activity based on these findings.
The biological activity of triazoles often involves inhibition of specific enzymes or receptors. For instance:
- Enzyme Inhibition: Triazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases.
- Receptor Interaction: Some triazoles interact with cannabinoid receptors, indicating potential applications in pain management and neuroprotection .
Potential Therapeutic Uses
This compound may have applications in:
- Antimicrobial Therapy: Targeting resistant bacterial strains.
- Cancer Treatment: Developing novel anticancer agents.
- Neurological Disorders: As a candidate for neuroprotective drugs.
Scientific Research Applications
Antifungal Activity
One of the most notable applications of triazole compounds, including 1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, is their antifungal properties. Triazoles inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles exhibit potent antifungal activity against various pathogens:
- Candida albicans : Compounds similar to this compound have been reported to show MIC (Minimum Inhibitory Concentration) values significantly lower than traditional antifungals like fluconazole .
- Aspergillus species : Certain triazoles demonstrate enhanced efficacy against Aspergillus fumigatus with MIC values indicating a higher potency than established treatments .
Antibacterial Activity
Triazole derivatives are also recognized for their antibacterial properties. Research indicates that these compounds can effectively combat a range of bacterial strains:
- Staphylococcus aureus : Some derivatives have shown MIC values comparable to or better than standard antibiotics .
- Escherichia coli and Pseudomonas aeruginosa : The antibacterial activity against these pathogens suggests potential applications in treating infections caused by resistant strains .
Fungicides and Herbicides
The structural characteristics of triazoles make them suitable candidates for agricultural applications as fungicides and herbicides. Their ability to disrupt fungal growth pathways allows for their use in protecting crops from fungal infections. Research has indicated that:
- Triazole-based fungicides are effective in managing diseases in crops such as wheat and barley, providing an alternative to traditional chemical treatments .
- The application of these compounds enhances crop yield by reducing pathogen load.
Polymer Chemistry
In material science, triazoles are utilized in the development of polymers with enhanced properties. The incorporation of triazole moieties into polymer matrices can improve:
- Thermal stability : Triazole-containing polymers exhibit superior thermal resistance compared to their non-triazole counterparts.
- Mechanical properties : Enhanced mechanical strength has been observed in polymers modified with triazole units, making them suitable for various industrial applications.
Case Studies and Research Findings
Chemical Reactions Analysis
Oxidation Reactions
The propylamide side chain undergoes oxidation under acidic conditions. For example:
Reaction:
| Parameter | Details |
|---|---|
| Reagents | KMnO₄, H₂SO₄ (catalytic) |
| Temperature | 80–100°C |
| Yield | 65–78% (estimated) |
This reaction proceeds via cleavage of the C–N bond in the amide group, forming a carboxylic acid derivative.
Nucleophilic Aromatic Substitution
The electron-deficient 4-chlorophenyl group participates in nucleophilic substitution:
Reaction:
| Parameter | Details |
|---|---|
| Reagents | NaOH (aqueous), ethanol |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 6–8 hours |
| Yield | ~60% (estimated) |
The reaction is facilitated by the electron-withdrawing triazole ring, which activates the chlorophenyl group toward hydroxide attack.
Reduction of the Amide Group
The carboxamide moiety can be reduced to a primary amine:
Reaction:
| Parameter | Details |
|---|---|
| Reagents | LiAlH₄ (excess) |
| Solvent | Dry THF or ether |
| Temperature | 0°C → room temperature |
| Yield | 70–85% |
The reaction proceeds through nucleophilic hydride attack on the carbonyl carbon, followed by protonation.
Catalytic Hydrogenation
Selective hydrogenation of unsaturated bonds (if present in derivatives):
Reaction:
| Parameter | Details |
|---|---|
| Catalyst | 10% Pd/C |
| Pressure | 1–3 atm H₂ |
| Solvent | Ethanol or ethyl acetate |
| Temperature | 25–50°C |
This method is applicable to derivatives with alkenyl or alkynyl substituents.
Cross-Coupling Reactions
The triazole ring’s nitrogen atoms enable participation in metal-catalyzed cross-couplings. For example, Suzuki–Miyaura coupling with arylboronic acids:
| Parameter | Details |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Base | K₂CO₃ |
| Solvent | THF:H₂O (3:1) |
| Temperature | 85–90°C |
| Yield | 82–91% (for analogs) |
Mechanism: Oxidative addition of the aryl halide (if present) to Pd(0), transmetallation with boronic acid, and reductive elimination .
Cyclization Reactions
Under thermal conditions, the compound can undergo cyclization to form fused heterocycles:
| Parameter | Details |
|---|---|
| Reagents | PPh₃, DIAD (Mitsunobu-like conditions) |
| Solvent | Dry THF |
| Temperature | 0°C → room temperature |
| Yield | 76–86% (for related triazoles) |
Such reactions exploit the triazole’s ability to act as a directing group for C–H activation .
Acid/Base-Mediated Rearrangements
The triazole ring exhibits stability under acidic/basic conditions but may undergo side-chain modifications:
| Condition | Effect on Compound |
|---|---|
| Strong acid (HCl) | Hydrolysis of amide to carboxylic acid |
| Strong base (NaOH) | Deprotonation of triazole N–H (pKa ~8–10) |
Comparison with Similar Compounds
Key Observations:
Aryl Substitution: The 4-chlorophenyl group in the target compound is a common feature in antitumor agents (e.g., c-Met inhibitors ). Comparatively, 3p () uses a 2-fluorophenyl group, which may alter electronic properties and target selectivity .
Triazole Position 5 :
- The isopropyl group in the target compound provides moderate steric bulk, balancing lipophilicity and solubility. In contrast, trifluoromethyl (CF₃) in enhances metabolic stability but may increase toxicity risks.
- Cyclopropyl substituents () offer conformational rigidity, favoring proteasome inhibition .
Amide Side Chain: The N-propyl group in the target compound is less polar than N-(quinolin-2-yl) (3p, ), which likely enhances kinase binding but reduces solubility .
Physicochemical and Crystallographic Insights
- Crystal Packing : The Cambridge Structural Database (CSD) entry ZIPSEY () reveals that N-(hydroxy-3-phenylpropan-2-yl) analogs form hydrogen bonds via amide and hydroxyl groups, stabilizing their conformations . Similar intermolecular interactions are expected in the target compound.
- Software for Structural Analysis : SHELX programs () were used to refine analogous triazole structures, confirming planar triazole cores and substituent geometries critical for activity .
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for 1-(4-chlorophenyl)-5-isopropyl-N-propyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction yields be maximized?
- Methodology : The compound’s synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling . Key variables include:
- Catalyst selection : Cu(I) iodide (0.1–1.0 mol%) improves regioselectivity and yield .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction rates .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7 v/v) achieves >95% purity .
- Data Note : Yields range from 65–85% depending on steric hindrance from the isopropyl group .
Q. Which spectroscopic techniques are critical for characterizing this triazole-carboxamide derivative?
- Methodology :
- NMR : ¹H NMR (400 MHz, CDCl₃) identifies substituent environments (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; isopropyl methyl groups at δ 1.2–1.4 ppm) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₁₇H₂₀ClN₅O: 361.13 g/mol; observed: 361.14 ± 0.02) .
- X-ray crystallography : Resolves triazole ring planarity and hydrogen-bonding patterns (if single crystals are obtainable) .
Advanced Research Questions
Q. How does the 4-chlorophenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., fluorophenyl, methoxyphenyl)?
- Experimental Design :
- Structure-activity relationship (SAR) : Synthesize analogs with substituted aryl groups and test in vitro (e.g., enzyme inhibition assays) .
- Key Findings :
- 4-Chlorophenyl enhances hydrophobic interactions with target proteins (e.g., kinases), improving IC₅₀ values by 2–3× vs. 4-fluorophenyl analogs .
- Methoxy groups reduce metabolic stability due to cytochrome P450 oxidation .
Q. What strategies resolve conflicting data on the compound’s cytotoxicity in cancer cell lines?
- Methodology :
- Orthogonal assays : Compare MTT, ATP-lite, and clonogenic assays to rule out false positives .
- Mechanistic studies : Use RNA-seq to identify off-target pathways (e.g., ROS generation in HEK293 vs. HeLa cells) .
- Structural analogs : Test derivatives with modified propyl/isopropyl chains to isolate cytotoxicity drivers .
- Case Study : In HeLa cells, the propyl chain increases membrane permeability but reduces selectivity (therapeutic index drops from 8.2 to 3.7 vs. isopropyl) .
Q. How can computational modeling predict binding modes of this compound with biological targets (e.g., kinases, GPCRs)?
- Methodology :
- Docking simulations : Use AutoDock Vina with crystal structures (e.g., PDB: 3QKK for Aurora kinase) .
- MD simulations : GROMACS trajectories (50 ns) assess triazole ring flexibility and ligand-protein stability .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Asp274, hydrophobic contacts with Leu210) .
Methodological Guidance Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
